molecular formula C7H14ClNO2 B2913606 5-methylpiperidine-2-carboxylic acid hydrochloride CAS No. 661459-01-4

5-methylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B2913606
CAS No.: 661459-01-4
M. Wt: 179.64
InChI Key: XIOIKXGNNACYRJ-UHFFFAOYSA-N
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Description

5-Methylpiperidine-2-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methylpiperidine-2-carboxylic acid hydrochloride typically involves the hydrogenation of substituted pyridines. A common method includes the use of a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine, which allows for acid-free hydrogenation with good yields and selectivity . The reaction is carried out in water as a solvent, making it an environmentally friendly process.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is usually obtained as a crystalline solid with a purity of at least 95% .

Chemical Reactions Analysis

Types of Reactions: 5-Methylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

5-Methylpiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 5-Methylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential therapeutic applications compared to other piperidine derivatives.

Properties

IUPAC Name

5-methylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOIKXGNNACYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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